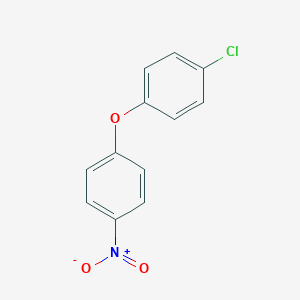
N,N-二甲基乙酰胺
描述
2,5-二甲氧基甲基苯丙胺 (2,5-DMMA) 是一种合成化合物,属于苯乙胺类和苯丙胺类。其结构特征是在苯环的 2 和 5 位上连接了两个甲氧基,并具有甲基苯丙胺骨架。 该化合物以其精神活性而闻名,并因其对中枢神经系统的潜在影响而被研究 .
科学研究应用
2,5-二甲氧基甲基苯丙胺已用于各种科学研究应用:
化学: 用作分析化学中的参考标准,用于鉴定和定量类似化合物。
生物学: 研究其对神经递质系统的影响,以及在神经药理学中的潜在应用。
医学: 探索其精神活性及其在治疗某些神经系统疾病中的潜在治疗用途。
作用机制
2,5-二甲氧基甲基苯丙胺的作用机制涉及其与大脑中的单胺转运蛋白的相互作用。它充当这些转运蛋白的底物,导致神经递质(如血清素、多巴胺和去甲肾上腺素)释放到突触间隙。 这会导致神经递质水平升高和信号增强,这有助于其精神活性 .
生化分析
Biochemical Properties
It is known that Methyl-DMA, like other amphetamines, interacts with various enzymes and proteins within the body
Cellular Effects
It is known that amphetamines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that amphetamines, including Methyl-DMA, can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of amphetamines can change over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of amphetamines can vary with different dosages in animal models
Metabolic Pathways
It is known that amphetamines, including Methyl-DMA, can interact with various enzymes and cofactors
Transport and Distribution
It is known that amphetamines, including Methyl-DMA, can interact with various transporters or binding proteins
Subcellular Localization
It is known that amphetamines, including Methyl-DMA, can be directed to specific compartments or organelles
准备方法
合成路线和反应条件
2,5-二甲氧基甲基苯丙胺的合成通常包括以下步骤:
起始材料: 合成从 2,5-二甲氧基苯甲醛开始。
中间体的形成: 苯甲醛与甲胺进行还原胺化反应,生成 2,5-二甲氧基苯基-2-丙酮。
还原: 然后使用还原剂(如氢化铝锂 (LiAlH4))还原中间体,生成 2,5-二甲氧基苯丙胺。
工业生产方法
2,5-二甲氧基甲基苯丙胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化的反应条件,以确保高产率和纯度。 反应通常在大型反应器中进行,并精确控制温度、压力和反应时间 .
化学反应分析
反应类型
2,5-二甲氧基甲基苯丙胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的醌。
还原: 还原反应可以将其还原回其前体形式。
取代: 在适当条件下,甲氧基可以被其他官能团取代.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要产物
氧化: 生成醌和其他氧化衍生物。
还原: 生成还原形式,如 2,5-二甲氧基苯基-2-丙酮。
取代: 生成具有不同官能团的取代苯乙胺.
相似化合物的比较
类似化合物
2,5-二甲氧基苯丙胺 (2,5-DMA): 结构相似,但氮原子上缺少额外的甲基。
2,5-二甲氧基-4-甲基苯丙胺 (DOM): 在苯环的 4 位上有一个额外的甲基。
2,5-二甲氧基-4-乙基苯丙胺 (DOET): 结构类似,在 4 位上有乙基.
独特性
2,5-二甲氧基甲基苯丙胺的独特性在于其特定的取代模式以及甲基苯丙胺骨架的存在。 这种结构构型赋予其独特的药理学特性,使其在效力、作用持续时间和精神活性方面不同于其他相关化合物 .
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBPMOXIPCTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388848 | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-43-3 | |
| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absorption and metabolism of DMA in rats and dogs?
A1: Research shows that DMA, administered orally as the methane sulfonate salt (DMA-MS), is absorbed well in both rats [, ] and dogs [, ]. The absorption rate for the oral dose was determined to be 80% in rats and 100% in dogs [, ]. DMA undergoes rapid metabolism in the liver, resulting in at least six polar metabolites [, ]. Two identified minor metabolites are Des-methyl-DMA and DMA-N-oxide [, ].
Q2: How does enterohepatic circulation affect DMA's pharmacokinetic profile?
A2: Enterohepatic circulation plays a significant role in DMA's pharmacokinetics. Studies indicate that up to 47% of an intravenous dose is excreted in the bile of rats, leading to an efficient enterohepatic circulation process [, ]. This reabsorption and recirculation contribute to the longer plasma half-lives observed for DMA: approximately 40 hours in dogs and 58-90 hours in rats [, ]. This process also explains the atypical increase in plasma radioactivity observed after an intravenous dose [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)











